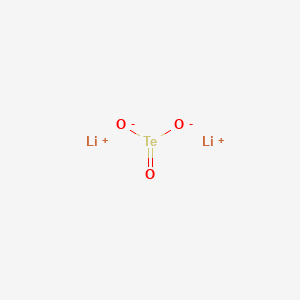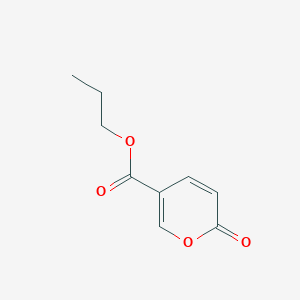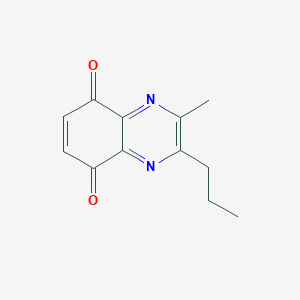
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is a synthetic organic compound It is characterized by the presence of dichloro, hydroxy, and methyl groups on a phenyl ring, as well as a pentadecylphenoxy group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide typically involves multiple steps:
Formation of the Dichloro-Hydroxy-Methylphenyl Intermediate: This step may involve the chlorination of a hydroxy-methylphenyl precursor using reagents like chlorine gas or thionyl chloride.
Attachment of the Pentadecylphenoxy Group: This step could involve the reaction of the intermediate with a pentadecylphenol derivative under basic conditions, possibly using a coupling agent like DCC (dicyclohexylcarbodiimide).
Formation of the Butanamide Backbone: The final step might involve the reaction of the intermediate with a butanoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a ketone or carboxylic acid using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The dichloro groups could be reduced to chloro or hydrogen groups using reagents like LiAlH4 (lithium aluminum hydride) or H2 (hydrogen gas) with a catalyst.
Substitution: The chloro groups could be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, H2 with Pd/C (palladium on carbon)
Substitution: NaOH (sodium hydroxide), NH3 (ammonia), RSH (thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol derivatives
科学的研究の応用
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a component in the formulation of specialty chemicals or materials.
作用機序
The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Membrane Interaction: Incorporating into cell membranes and altering their properties.
類似化合物との比較
Similar Compounds
- N-(3,5-Dichloro-2-hydroxyphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-decylphenoxy)butanamide
Uniqueness
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is unique due to the specific combination of functional groups and the length of the alkyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
56339-92-5 |
|---|---|
分子式 |
C32H47Cl2NO3 |
分子量 |
564.6 g/mol |
IUPAC名 |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C32H47Cl2NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26(22-25)38-29(5-2)32(37)35-28-23-27(33)24(3)30(34)31(28)36/h18,20-23,29,36H,4-17,19H2,1-3H3,(H,35,37) |
InChIキー |
ZGMXQWAUESVIEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)




![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)

![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
